![molecular formula C11H18KNO9S2 B14750719 potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate is a complex organic compound with a unique structure. It features a sulfanylpent-4-enylideneamino group linked to a trihydroxy oxan ring, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate typically involves multiple steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with the desired stereochemistry.
Introduction of the sulfanylpent-4-enylideneamino group: This is achieved through a series of substitution reactions, where the sulfanyl group is introduced, followed by the enylideneamino group.
Final coupling: The final step involves coupling the two major fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
Mecanismo De Acción
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Glucosamine derivatives: Share the oxan ring structure but differ in the functional groups attached.
Sulfanyl compounds: Similar in having a sulfanyl group but differ in the rest of the structure.
Uniqueness
Structural complexity: The combination of the oxan ring with the sulfanylpent-4-enylideneamino group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
Propiedades
Fórmula molecular |
C11H18KNO9S2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
Clave InChI |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
SMILES isomérico |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



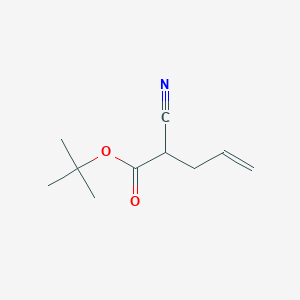
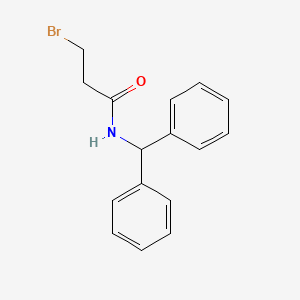

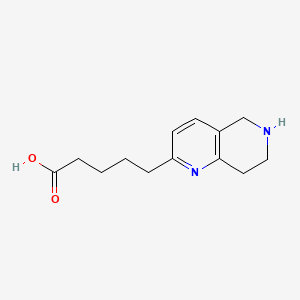
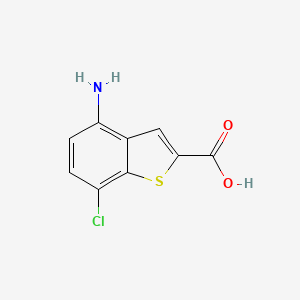

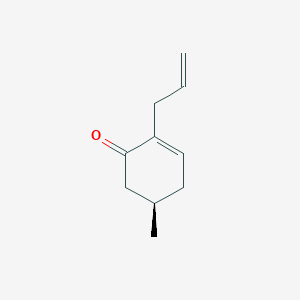
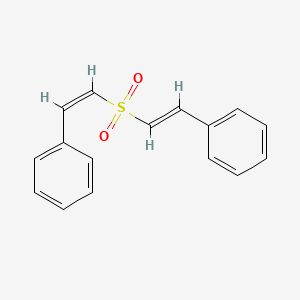

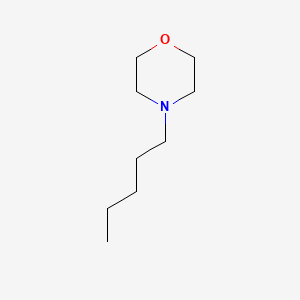
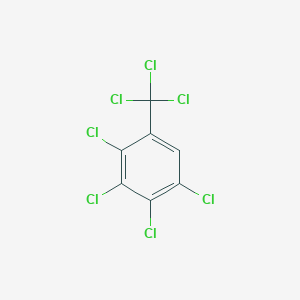
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

